5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(2-Bicyclo[221]heptanyl)-1H-pyrazole-4-carboxylic acid is a compound characterized by a bicyclic structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as photocatalytic cycloaddition reactions. These methods enable the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar structure.
Sordarins: Bioactive natural products containing a bicyclic core.
α-Santalol and β-Santalol: Compounds with a bicyclic structure used in fragrances and therapeutics.
Uniqueness
5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-12-13-10(9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRJXXGOLMGLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=C(C=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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